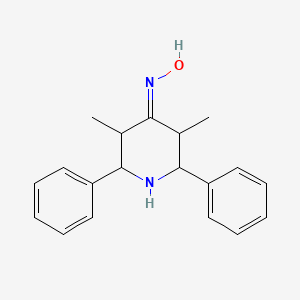
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione, also known as Fluorescein, is a synthetic organic compound that belongs to the xanthene dye family. It has been widely used in scientific research as a fluorescent probe due to its unique optical properties. Fluorescein is a highly versatile compound that has numerous applications in various fields, including biochemistry, cell biology, and medical diagnostics.
作用机制
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has a high quantum yield, which means that it emits a large amount of light per unit of absorbed light. This property makes it an ideal fluorescent probe for scientific research.
Biochemical and Physiological Effects:
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it may cause skin and eye irritation.
实验室实验的优点和局限性
One of the main advantages of using 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in lab experiments is its high sensitivity and specificity. It can detect small changes in biological processes and can be used to study complex cellular pathways. Another advantage is its low cost and availability. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione is readily available and can be purchased from various chemical suppliers. However, one of the limitations of using 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione is its photobleaching property. It can lose its fluorescence over time due to exposure to light.
未来方向
There are numerous future directions for the use of 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in scientific research. One direction is the development of new fluorescent probes with improved optical properties. Another direction is the use of 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in medical diagnostics, including the detection of cancer and other diseases. Additionally, 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione could be used in the development of new drugs and therapies. Overall, 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has a bright future in scientific research and medical diagnostics.
合成方法
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione can be synthesized through several methods, including the classic synthesis method, the acid-catalyzed synthesis method, and the microwave-assisted synthesis method. The classic synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of sulfuric acid. The acid-catalyzed synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of concentrated sulfuric acid. The microwave-assisted synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of a solvent and a microwave source.
科学研究应用
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has been used extensively in scientific research as a fluorescent probe due to its unique optical properties. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has also been used in medical diagnostics, including the detection of tumors and the visualization of blood vessels.
属性
IUPAC Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)26-20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCYSURNXIYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)

![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)
